molecular formula C12H14N2 B13891016 2-Amino-3-isopropylquinoline

2-Amino-3-isopropylquinoline

Cat. No.: B13891016
M. Wt: 186.25 g/mol
InChI Key: LCQFQPAVZHDKIG-UHFFFAOYSA-N
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Description

2-Amino-3-isopropylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a benzene ring fused with a pyridine ring, with an amino group at the second position and an isopropyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2-Amino-3-isopropylquinoline, can be achieved through various methods. Some of the classical methods include the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach syntheses . These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Industrial Production Methods

In industrial settings, the synthesis of quinoline derivatives often employs greener and more sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as clay or ionic liquids . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-isopropylquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-3-isopropylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-isopropylquinoline involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, quinoline derivatives can inhibit enzymes or bind to receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    Quinoline: The parent compound with a benzene ring fused to a pyridine ring.

    Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.

    2-Aminoquinoline: A derivative with an amino group at the second position but without the isopropyl group.

Uniqueness

2-Amino-3-isopropylquinoline is unique due to the presence of both an amino group and an isopropyl group on the quinoline ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

3-propan-2-ylquinolin-2-amine

InChI

InChI=1S/C12H14N2/c1-8(2)10-7-9-5-3-4-6-11(9)14-12(10)13/h3-8H,1-2H3,(H2,13,14)

InChI Key

LCQFQPAVZHDKIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=CC=CC=C2N=C1N

Origin of Product

United States

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